The Mechanism of Action of BAY-549: A Technical Guide
The Mechanism of Action of BAY-549: A Technical Guide
BAY-549, also known as Azaindole 1, is a potent and highly selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from key experiments and detailed experimental protocols.
Core Mechanism: Inhibition of the Rho/ROCK Signaling Pathway
BAY-549 exerts its pharmacological effects by directly targeting and inhibiting the catalytic activity of ROCK1 and ROCK2 isoforms. The Rho/ROCK pathway plays a crucial role in regulating cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and motility. By inhibiting ROCK, BAY-549 effectively modulates these downstream cellular events, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway Diagram
Caption: Signaling pathway illustrating the inhibition of ROCK by BAY-549.
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-549 from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of BAY-549
| Target | IC₅₀ (nM) | Species | Assay Type |
| ROCK1 | 0.6 | Human | Cell-free |
| ROCK2 | 1.1 | Human | Cell-free |
| ROCK2 | 2.4 | Murine | Cell-free |
| ROCK2 | 0.8 | Rat | Cell-free |
| TRK | 252 | - | Kinase Panel Screen |
| FLT3 | 303 | - | Kinase Panel Screen |
| MLCK | 7,400 | - | Kinase Panel Screen |
| ZIP-kinase | 4,100 | - | Kinase Panel Screen |
Table 2: In Vitro Functional Activity of BAY-549
| Experiment | IC₅₀ (nM) | Tissue/Cell Type | Species |
| Phenylephrine-induced Contraction Inhibition | 65 | Saphenous Artery | Rabbit |
Table 3: In Vivo Hemodynamic Effects of BAY-549 in Anesthetized Normotensive Rats
| Dose (mg/kg, i.v.) | Maximum Blood Pressure Reduction (mmHg) |
| 0.03 | 8 |
| 0.1 | 18 |
| 0.3 | 35 |
Table 4: In Vivo Hemodynamic Effects of BAY-549 in Conscious Spontaneously Hypertensive Rats
| Dose (mg/kg, p.o.) | Mean Blood Pressure Reduction (mmHg) at 4h |
| 1 | ~25 |
| 3 | ~40 |
| 10 | ~55 |
Detailed Experimental Protocols
In Vitro ROCK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY-549 against human ROCK1 and ROCK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 were used. Myelin basic protein (MBP) served as the substrate.
-
Reaction Mixture: The assay was performed in a final volume of 50 µL containing assay buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100), 10 µM ATP (spiked with [γ-³³P]ATP), and 5 µg of MBP.
-
Incubation: The reaction was initiated by the addition of the respective ROCK isoform. The mixture was incubated for 60 minutes at 30°C.
-
Termination and Detection: The reaction was stopped by the addition of 3% phosphoric acid. The phosphorylated MBP was captured on a phosphocellulose filter plate. After washing, the radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values were calculated from the concentration-response curves using a four-parameter logistic fit.
Kinase Selectivity Profiling
Objective: To assess the selectivity of BAY-549 against a panel of other kinases.
Methodology:
-
Kinase Panel: A panel of 112 different kinases was used for screening (Upstate, Dundee, UK).
-
Assay Conditions: BAY-549 was tested at a concentration of 10 µM. The assays were performed using radiolabeled ATP and specific substrates for each kinase.
-
Data Analysis: The percentage of inhibition was determined for each kinase. For kinases showing significant inhibition, IC₅₀ values were determined in subsequent concentration-response experiments.
In Vitro Vasorelaxation Study
Objective: To evaluate the functional effect of BAY-549 on vascular smooth muscle contraction.
Methodology:
-
Tissue Preparation: Rings of rabbit saphenous artery were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: The arterial rings were pre-contracted with phenylephrine (1 µM).
-
Drug Application: Once a stable contraction was achieved, cumulative concentrations of BAY-549 were added to the organ bath.
-
Measurement: The isometric tension of the arterial rings was continuously recorded.
-
Data Analysis: The relaxation induced by BAY-549 was expressed as a percentage of the pre-contraction induced by phenylephrine. IC₅₀ values were calculated from the concentration-response curves.
In Vivo Blood Pressure Measurement in Anesthetized Rats
Objective: To determine the effect of intravenously administered BAY-549 on blood pressure in normotensive rats.
Methodology:
-
Animal Model: Male Wistar rats were anesthetized with a combination of ketamine and xylazine.
-
Surgical Preparation: The carotid artery was cannulated for direct measurement of blood pressure, and the jugular vein was cannulated for drug administration.
-
Drug Administration: BAY-549 was administered as a bolus intravenous injection at doses of 0.03, 0.1, and 0.3 mg/kg.
-
Hemodynamic Monitoring: Arterial blood pressure and heart rate were continuously monitored and recorded.
-
Data Analysis: The maximum change in mean arterial pressure from the pre-dose baseline was determined for each dose.
Experimental Workflow Diagram
Caption: Workflow for the preclinical characterization of BAY-549.
